Neutrophil Elastase Inhibitor
Neutrophil Elastase Inhibitor
Neutrophil elastase is stored within cytoplasmic azurophilic granules in the neutrophil and released upon stimulation by pathogens where it acts either as free protein or is associated with neutrophil extracellular traps (NETs). Together with other proteases released from activated neutrophils, neutrophil elastase plays a critical role in degrading invading pathogens and thus provides the earliest line of defense in the immune system. Neutrophil elastase inhibitor is an N-benzoylindazole derivative that selectively targets the binding domain of neutrophil elastase (IC50 = 7 nM). It has been shown to inhibit additional serine proteases, thrombin and urokinase, only at higher, micromolar concentrations (IC50s = 1.9 and 6.6 µM, respectively).
Peptides and proteins found in BODILY SECRETIONS and BODY FLUIDS that are PROTEASE INHIBITORS. They play a role in INFLAMMATION, tissue repair and innate immunity (IMMUNITY, INNATE) by inhibiting endogenous proteinases such as those produced by LEUKOCYTES and exogenous proteases such as those produced by invading microorganisms.
Peptides and proteins found in BODILY SECRETIONS and BODY FLUIDS that are PROTEASE INHIBITORS. They play a role in INFLAMMATION, tissue repair and innate immunity (IMMUNITY, INNATE) by inhibiting endogenous proteinases such as those produced by LEUKOCYTES and exogenous proteases such as those produced by invading microorganisms.
Brand Name:
Vulcanchem
CAS No.:
1448314-31-5
VCID:
VC0005359
InChI:
InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3
SMILES:
CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N
Molecular Formula:
C16H11N3O
Molecular Weight:
261.3
Neutrophil Elastase Inhibitor
CAS No.: 1448314-31-5
Cat. No.: VC0005359
Molecular Formula: C16H11N3O
Molecular Weight: 261.3
* For research use only. Not for human or veterinary use.
Specification
| Description | Neutrophil elastase is stored within cytoplasmic azurophilic granules in the neutrophil and released upon stimulation by pathogens where it acts either as free protein or is associated with neutrophil extracellular traps (NETs). Together with other proteases released from activated neutrophils, neutrophil elastase plays a critical role in degrading invading pathogens and thus provides the earliest line of defense in the immune system. Neutrophil elastase inhibitor is an N-benzoylindazole derivative that selectively targets the binding domain of neutrophil elastase (IC50 = 7 nM). It has been shown to inhibit additional serine proteases, thrombin and urokinase, only at higher, micromolar concentrations (IC50s = 1.9 and 6.6 µM, respectively). Peptides and proteins found in BODILY SECRETIONS and BODY FLUIDS that are PROTEASE INHIBITORS. They play a role in INFLAMMATION, tissue repair and innate immunity (IMMUNITY, INNATE) by inhibiting endogenous proteinases such as those produced by LEUKOCYTES and exogenous proteases such as those produced by invading microorganisms. |
|---|---|
| CAS No. | 1448314-31-5 |
| Molecular Formula | C16H11N3O |
| Molecular Weight | 261.3 |
| IUPAC Name | 1-(3-methylbenzoyl)indazole-3-carbonitrile |
| Standard InChI | InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3 |
| Standard InChI Key | KRFSMLDUZFVINX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N |
| Appearance | Assay:≥95%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator